molecular formula C8H7N5O2 B2591187 N2-Nitroquinazoline-2,4-diamine CAS No. 1710350-07-4

N2-Nitroquinazoline-2,4-diamine

Cat. No.: B2591187
CAS No.: 1710350-07-4
M. Wt: 205.177
InChI Key: XMJNLOHDRIURIG-UHFFFAOYSA-N
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Description

N2-Nitroquinazoline-2,4-diamine is a chemical scaffold of significant interest in medicinal chemistry and drug discovery, particularly in the search for new treatments for neglected tropical diseases. Recent scientific investigations into closely related quinazoline nitro-derivatives have demonstrated potent in vitro activity against protozoan parasites, including Trypanosoma cruzi , the causative agent of Chagas disease . These compounds have shown effects observed within 24 hours and sustained for several days, highlighting their potential as promising antichagasic agents . The quinazoline core is a privileged structure in drug design, known for its ability to interact with various enzymatic targets . The incorporation of nitro groups is a strategic approach in antiparasitic drug development, as seen in established treatments like benznidazole and nifurtimox . Researchers can utilize this compound as a key synthetic intermediate or a core scaffold for constructing novel compounds aimed at targeting parasitic infections through mechanisms such as enzyme inhibition or disruption of essential metabolic pathways in the parasite. This compound is presented exclusively for advancing scientific research in these areas.

Properties

IUPAC Name

N-(4-aminoquinazolin-2-yl)nitramide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N5O2/c9-7-5-3-1-2-4-6(5)10-8(11-7)12-13(14)15/h1-4H,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJNLOHDRIURIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC(=N2)N[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N2-Nitroquinazoline-2,4-diamine typically involves the reaction of 2,4-dichloroquinazoline with nitro-substituted amines under specific conditions. For instance, one method involves the reaction of 2-chloro-5-nitrobenzonitrile with guanidine hydrochloride in N,N-dimethylformamide at 140°C for 24 hours . The reaction mixture is then extracted with ethyl acetate to obtain the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: N2-Nitroquinazoline-2,4-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions.

Common Reagents and Conditions:

    Oxidation: Common reagents include hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium methoxide in methanol are used for nucleophilic substitution reactions.

Major Products:

    Reduction of Nitro Group: Produces N2-aminoquinazoline-2,4-diamine.

    Substitution Reactions: Depending on the substituent, various derivatives of quinazoline-2,4-diamine can be synthesized.

Mechanism of Action

The mechanism of action of N2-Nitroquinazoline-2,4-diamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the growth of certain bacterial strains by interfering with their cellular processes. The nitro group plays a crucial role in its biological activity, potentially through the generation of reactive intermediates that disrupt bacterial cell function .

Comparison with Similar Compounds

Antibacterial Activity

  • The benzyl group at N4 enhances lipophilicity, improving membrane penetration, while the isopropyl group at N2 optimizes steric interactions with bacterial targets .

Cholinesterase Inhibition

  • N2-(1-Benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl) derivatives (e.g., Compound 9) inhibit acetylcholinesterase (AChE) with IC₅₀ = 2.1 µM. The bulky N2 substituent occupies the enzyme’s peripheral anionic site, while the methoxybenzyl group at N4 enhances π-π stacking .

Kinase Inhibition

  • N2-Hexyl-N4-(1-methylpiperidin-4-yl) derivatives (C₂₃H₃₆N₆O₂) show binding to kinase ATP pockets, as evidenced by crystallographic data (PDB: 7KZ). The hexyl chain at N2 facilitates hydrophobic interactions, while the piperidinyl group at N4 contributes to solubility .

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : N4-Benzyl analogs (e.g., C₁₈H₂₁N₄) exhibit higher logP values (~3.5) compared to hydrophilic derivatives like N2-Phenylquinazoline-2,4-diamine hydrochloride (logP ~1.2), impacting blood-brain barrier penetration .
  • Stability: Electron-withdrawing groups (e.g., -NO₂, -CF₃) may reduce metabolic degradation, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N2-Nitroquinazoline-2,4-diamine, and how can impurities be minimized during synthesis?

  • Methodology : Multi-step condensation reactions are commonly employed. For example, derivatives like 6-nitroquinazoline-2,4(1H,3H)-dione are synthesized via cyclization of nitro-substituted precursors under reflux conditions with HCl . To minimize impurities (e.g., unreacted intermediates), use high-purity reagents, optimize reaction times, and employ purification techniques like column chromatography or recrystallization. Analytical validation via HPLC (≥98% purity) is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

  • Methodology : Use ¹H/¹³C NMR to confirm the quinazoline backbone and nitro group positioning. IR spectroscopy identifies NH stretches (~3300 cm⁻¹) and nitro vibrations (~1520 cm⁻¹). UV-Vis spectra (e.g., λmax ~270–300 nm) correlate with π→π* transitions in aromatic systems . Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]+ for C₈H₇N₅O₂: theoretical m/z 229.06) .

Q. How are preliminary biological activities (e.g., antimicrobial, antitumor) screened for this compound?

  • Methodology : Perform in vitro assays:

  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., p97 ATPase inhibition for DBeq analogs) .

Advanced Research Questions

Q. How do substituent modifications (e.g., nitro group position, alkyl/aryl side chains) influence the structure-activity relationship (SAR) of this compound derivatives?

  • Methodology : Compare analogs like N4-(1-methylpiperidin-4-yl)-N2-hexyl-6,7-dimethoxyquinazoline-2,4-diamine . Key findings:

  • Nitro at N2 : Enhances electron-withdrawing effects, improving DNA intercalation or enzyme binding .
  • Aryl substitutions : Increase lipophilicity, enhancing cell membrane permeability (logP optimization) .
  • Data-driven approach : Use QSAR models to predict bioactivity based on substituent descriptors (e.g., Hammett σ values) .

Q. What computational strategies are used to predict target binding modes and optimize pharmacokinetics?

  • Methodology :

  • Docking studies : Use AutoDock Vina to simulate interactions with targets like dihydrofolate reductase (DHFR) or p97 .
  • ADMET prediction : Tools like SwissADME assess bioavailability (%F >30), CYP450 inhibition risks, and BBB permeability .
  • Case study : N2-(4-fluorophenyl)-6,7-dimethoxyquinazoline-2,4-diamine showed improved malaria inhibition (pEC₅₀ = 7.3870) via fluorophenyl-π stacking in the DHFR active site .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC₅₀ values across studies)?

  • Methodology :

  • Standardize assays : Control variables like cell passage number, serum concentration, and incubation time .
  • Validate purity : Re-test compounds with ≥98% HPLC purity to exclude impurity-driven artifacts .
  • Meta-analysis : Compare datasets using platforms like Chemotion ELN to identify outliers .

Q. What strategies improve reproducibility in synthesizing and characterizing this compound derivatives?

  • Methodology :

  • Detailed protocols : Publish step-by-step synthesis with reaction monitoring (TLC/RF values) .
  • Open data : Share NMR/HRMS spectra in repositories like RADAR4Chem for cross-validation .
  • Collaborative validation : Multi-lab synthesis trials to confirm yield and activity consistency .

Q. How is this compound integrated into drug discovery pipelines, particularly in lead optimization?

  • Methodology :

  • Hit-to-lead : Start with high-throughput screening hits (e.g., IC₅₀ <10 µM), then optimize solubility (e.g., PEG formulations) and metabolic stability (e.g., CYP3A4 resistance) .
  • In vivo testing : Use rodent models to assess bioavailability and toxicity (e.g., LD₅₀ >100 mg/kg) .

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